molecular formula C7H12Cl2N4 B1433543 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride CAS No. 2098025-74-0

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride

Cat. No.: B1433543
CAS No.: 2098025-74-0
M. Wt: 223.1 g/mol
InChI Key: LQXHBGLEUHMKTH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N4. It is a derivative of azetidine and pyrimidine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for regulating neurotransmitter release, including histamine, acetylcholine, serotonin, noradrenaline, and dopamine . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors affects the release of neurotransmitters, thereby impacting neuronal communication and cognitive functions . Additionally, it may alter gene expression patterns related to neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, acting as a partial agonist . This binding modulates the receptor’s conformation, leading to either inhibition or activation of downstream signaling pathways. The compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in neurotransmitter metabolism and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on neurotransmitter release and receptor activity, although the exact duration of these effects varies depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter release without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels is mediated through its effects on enzyme activity and gene expression. For instance, its interaction with histamine H3 receptors can alter the synthesis and release of histamine, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the following steps:

    Formation of Azetidine Intermediate: Azetidine is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The azetidine intermediate is then coupled with a pyrimidine derivative in the presence of a suitable catalyst and solvent.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain 1-(Pyrimidin-4-yl)azetidin-3-amine.

    Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

1-pyrimidin-4-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-2-9-5-10-7;;/h1-2,5-6H,3-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHBGLEUHMKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.